Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Overview of Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
This compound (CAS 1121058-16-9) is a structurally complex heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its molecular formula, C₁₀H₆BrF₃N₂O₂, and molecular weight of 323.07 g/mol reflect a combination of bromine, trifluoromethyl, and carboxylate ester functional groups. The compound features a fused bicyclic core with a nitrogen atom at the bridgehead, a bromine substituent at position 6, and a trifluoromethyl group at position 8, alongside a methyl ester moiety at position 2.
This compound is recognized for its synthetic versatility and potential in medicinal chemistry, serving as an intermediate for bioactive molecules. Its trifluoromethyl group enhances metabolic stability, while the bromine atom facilitates further functionalization via nucleophilic aromatic substitution.
Historical Development of Imidazo[1,2-a]pyridine Chemistry
The imidazo[1,2-a]pyridine scaffold emerged as a "drug prejudice" structure due to its pharmacological relevance. Key milestones in its development include:
The synthesis of this compound likely draws from these methodologies, particularly GBB reactions or multicomponent strategies.
Significance in Heterocyclic Chemistry Research
The imidazo[1,2-a]pyridine scaffold is prized for its:
- Electron-deficient aromatic system : Facilitates electrophilic substitution and cross-coupling reactions.
- Biological activity : Exhibits anticancer, antimicrobial, and antituberculosis properties, driven by interactions with kinases, ATP synthases, and other targets.
- Structural diversity : Permits functionalization at positions 2, 3, 6, and 8, enabling tailored SAR studies.
Properties
IUPAC Name |
methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O2/c1-18-9(17)7-4-16-3-5(11)2-6(8(16)15-7)10(12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFVXLIVKPXGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its therapeutic potential.
- Chemical Name : this compound
- CAS Number : 1121058-16-9
- Molecular Formula : C10H6BrF3N2O2
- Molecular Weight : 323.07 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown significant activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The compound exhibited an IC50 value of approximately 0.126 μM, indicating potent cytotoxicity against these cancer cells while displaying a much lower effect on non-cancerous cells (MCF10A), thus suggesting a favorable therapeutic index .
Antibacterial Effects
In addition to its anticancer properties, this compound has also demonstrated antibacterial activity. It was shown to possess a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli within the range of 3.12 to 12.5 μg/mL, making it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes linked to cancer progression. It has been noted for its off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .
Case Studies
- In Vivo Studies :
- Toxicity Assessment :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrF3N2O2 |
| Molecular Weight | 323.07 g/mol |
| IC50 (MDA-MB-231) | 0.126 μM |
| MIC (Staphylococcus aureus) | 3.12 - 12.5 μg/mL |
| Acute Toxicity (Kunming mice) | No toxicity at 2000 mg/kg |
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is recognized for its potential in the synthesis of various pharmacologically active compounds. Its derivatives have been studied for their roles as:
- Cyclin-dependent kinase inhibitors : These compounds are crucial in cancer therapy due to their ability to regulate cell cycle progression.
- Anticonvulsant agents : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticonvulsant properties, making them candidates for epilepsy treatment .
- Antiviral agents : The compound's structure allows modifications that enhance antiviral activity against various pathogens .
The biological activities associated with this compound include:
- Antibacterial Activity : Studies have reported that derivatives of imidazo[1,2-a]pyridine show significant antibacterial effects, which can be leveraged in developing new antibiotics .
- Anti-inflammatory Properties : Compounds derived from this structure have demonstrated anti-inflammatory effects, indicating potential use in treating inflammatory diseases .
Synthesis and Research Applications
The compound serves as an important intermediate in organic synthesis. Its derivatives are synthesized through various methods, including:
- Multi-component reactions : These reactions facilitate the formation of complex structures in a single step, enhancing efficiency in drug development.
- Molecular docking studies : Research has utilized molecular docking to predict the interaction of synthesized compounds with biological targets, aiding in the design of potent drugs with specific actions against diseases such as cancer and bacterial infections .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anderson et al. (2003) | Demonstrated the synthesis of cyclin-dependent kinase inhibitors using imidazo[1,2-a]pyridine derivatives. |
| Trapani et al. (2003) | Reported on anticonvulsant properties of related compounds. |
| Gueiffier et al. (1998); Mavel et al. (2002) | Highlighted antiviral activities of imidazo[1,2-a]pyridine derivatives. |
| Rival et al. (1992) | Investigated antibacterial properties leading to potential antibiotic development. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[1,2-a]pyridine Core
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:
Table 1: Key Structural and Physicochemical Comparisons
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Intermediate
A key intermediate in the synthesis is 6-bromoimidazo[1,2-a]pyridine, which can be prepared by cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild conditions. This method offers advantages over traditional approaches, including shorter reaction times, milder temperatures, and higher purity products.
- React 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde.
- Use an alkaline medium such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
- Conduct the reaction at temperatures between 25°C and 55°C.
- Reaction time ranges from 2 to 24 hours depending on the base and solvent used.
- Ethanol, methanol, water, or mixtures thereof.
- After reaction completion, concentrate the mixture.
- Extract with ethyl acetate.
- Wash with water.
- Dry over anhydrous sodium sulfate.
- Evaporate solvent to obtain crude product.
- Recrystallize from ethyl acetate/normal hexane (1:1 volume ratio) to obtain pure 6-bromoimidazo[1,2-a]pyridine.
Representative Experimental Data:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Description |
|---|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 55 | 5 | 72.0 | 76.5–78.0 | Off-white crystals |
| 2 | Sodium carbonate | Ethanol | 55 | 10 | 67.8 | 76.3–78.2 | Light brown crystals |
| 3 | Sodium hydroxide | Methanol | 55 | 12 | 35.2 | 75.6–78.2 | Light brown crystals |
| 4 | Triethylamine | Water | 55 | 20 | 53.4 | 76.3–77.8 | Light brown crystals |
| 5 | None (neutral) | Water | 55 | 6 | 72.4 | 76.5–77.8 | Light brown crystals |
Note: The highest yields and product purities were obtained using sodium bicarbonate in ethanol at 55°C for 5 hours.
Introduction of the Trifluoromethyl Group at Position 8
The trifluoromethylation of the imidazo[1,2-a]pyridine core is commonly achieved via electrophilic trifluoromethylation reagents or transition metal-catalyzed trifluoromethylation reactions. Typical methods include:
- Use of trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of copper catalysts.
- Radical trifluoromethylation under photoredox conditions.
These methods allow selective functionalization at the 8-position of the imidazo[1,2-a]pyridine ring.
Esterification to Form the Methyl Carboxylate
The carboxylate group at position 2 is introduced or converted to the methyl ester via standard esterification protocols:
- Reaction of the corresponding carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, direct methylation using diazomethane or methyl iodide under basic conditions.
- The method for synthesizing 6-bromoimidazo[1,2-a]pyridine via reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde in alkaline ethanol at moderate temperatures yields high purity products with good yields and mild reaction conditions.
- Variation in the base and solvent affects the yield and purity significantly; sodium bicarbonate in ethanol is optimal.
- The trifluoromethylation step requires careful selection of reagents and catalysts to achieve regioselectivity and high efficiency.
- Final methyl ester formation is straightforward and can be accomplished under classical esterification conditions.
- Mild reaction conditions reduce energy consumption and side reactions.
- High purity and stable product quality facilitate downstream applications.
- The synthetic route is amenable to scale-up for industrial production.
- Flexibility in reaction parameters allows optimization for yield and purity.
The preparation of methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate relies on a robust synthetic sequence starting from 2-amino-5-bromopyridine. The cyclization to form the 6-bromoimidazo[1,2-a]pyridine intermediate under mild alkaline conditions is a critical step, with sodium bicarbonate in ethanol providing optimal results. Subsequent trifluoromethylation and esterification steps complete the synthesis. This methodology is supported by detailed experimental data demonstrating good yields and product quality, making it suitable for both laboratory and industrial synthesis.
Q & A
What are the standard synthetic routes for Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate?
Basic Question
A common approach involves multi-step substitution and cyclization reactions. For instance, ethyl bromopyruvate (F1) can react with halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine, F2) to form the imidazo[1,2-a]pyridine core. Subsequent bromination and esterification steps yield the target compound. Optimized conditions (e.g., 94% yield for F1 synthesis via substitution) emphasize solvent choice, temperature control (e.g., 80–100°C), and stoichiometric ratios . Alternative routes use palladium-catalyzed hydrogenation for intermediates, as seen in tetrahydroimidazo[1,2-a]pyridine derivatives .
How can researchers optimize reaction yields during synthesis?
Advanced Question
Yield optimization hinges on:
- Catalyst selection : Pd/C under H₂ pressure (5 bar) improves hydrogenation efficiency (e.g., 86.81% yield in intermediate synthesis) .
- Purification methods : Column chromatography with silica gel or celite filtration minimizes byproducts .
- Reagent stoichiometry : Excess brominating agents (e.g., NBS) ensures complete halogenation, while controlled pH avoids side reactions . Contradictions in yield (e.g., 94% vs. 50% in different steps) highlight the need for step-specific optimization .
What spectroscopic techniques validate the structure of this compound?
Basic Question
Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 8.95 (d, J = 5 Hz) and δ 4.18–4.21 (q) confirm aromatic protons and ester groups .
- LC-MS : Exact mass matching (e.g., [M+1]+ 452.42) verifies molecular weight .
- IR spectroscopy : Absorbance at 1700–1750 cm⁻¹ confirms carbonyl (C=O) stretches .
What challenges arise in achieving regioselectivity during imidazo[1,2-a]pyridine synthesis?
Advanced Question
Regioselectivity is influenced by:
- Substituent positioning : Electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to specific ring positions.
- Catalytic systems : Pd-mediated coupling reactions favor C-6 bromination over C-8, as seen in intermediates for PI3K inhibitors .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the pyridine ring .
What biological applications are associated with this compound?
Basic Question
Imidazo[1,2-a]pyridine derivatives are precursors for:
- Kinase inhibitors : Cyclin-dependent kinase (CDK) inhibitors for cancer therapy .
- Antiviral agents : Modifications at C-6/C-8 positions enhance activity against viral proteases .
- PI3K inhibitors : Derivatives like 8-amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazines show promise in oncology .
How do reaction conditions explain yield discrepancies across synthetic methods?
Advanced Question
Contradictory yields stem from:
- Step complexity : Multi-step syntheses (e.g., cyclization followed by bromination) accumulate inefficiencies, reducing overall yield .
- Catalyst deactivation : Pd/C may lose activity in halogen-rich environments, necessitating higher catalyst loading .
- Byproduct formation : Competing pathways (e.g., over-bromination) require quenching agents (e.g., Na₂S₂O₃) .
What analytical methods identify impurities in the final product?
Advanced Question
Impurity profiling employs:
- HPLC-DAD : Detects unreacted intermediates (e.g., ethyl bromopyruvate) with retention time matching .
- HRMS : High-resolution mass spectrometry differentiates isotopic patterns of halogenated byproducts .
- X-ray crystallography : Resolves structural ambiguities in crystalline intermediates .
What role does the trifluoromethyl group play in the compound’s reactivity?
Advanced Question
The -CF₃ group:
- Electron-withdrawing effects : Stabilizes intermediates during nucleophilic aromatic substitution .
- Metabolic stability : Enhances resistance to oxidative degradation in bioactive derivatives .
- Steric hindrance : Influences regioselectivity in cross-coupling reactions .
How are computational methods used to predict synthetic pathways?
Advanced Question
In silico tools aid in:
- Reaction mechanism modeling : DFT calculations predict transition states for cyclization steps .
- Solvent optimization : COSMO-RS simulations identify solvents (e.g., THF) that maximize yield .
- Docking studies : Predict binding affinity of derivatives to target proteins (e.g., CDK2) .
What safety protocols are critical for handling brominated intermediates?
Basic Question
Key protocols include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
